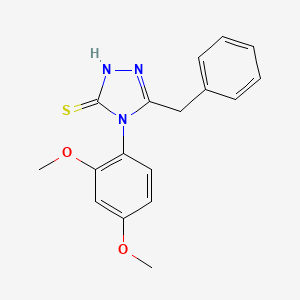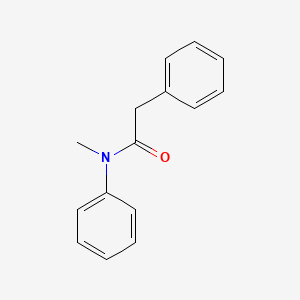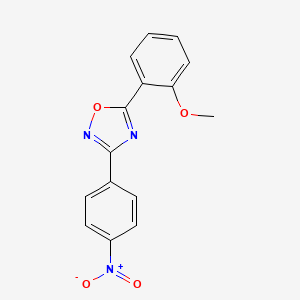
4-(2,3-difluoro-4-methoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound is a part of the piperazine family, which is known for its significance in pharmaceutical chemistry due to the diverse biological activities presented by its derivatives. Piperazine compounds have been extensively studied for their potential in drug development and various chemical applications.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic building blocks like halobenzoyl chlorides, methoxyphenyl piperazines, or related heterocyclic compounds. For example, the synthesis of closely related compounds involves cyclocondensation reactions, halogenation, and the use of various organic reagents to introduce specific functional groups at targeted positions on the molecule (Chayanna Harish Chinthal et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray crystallography and NMR spectroscopy, reveals detailed insights into their three-dimensional configurations, hydrogen bonding, and supramolecular assemblies. These studies show that piperazine rings can adopt various conformations, influencing the overall molecular geometry and intermolecular interactions (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives participate in a wide range of chemical reactions, including N-alkylation, acylation, and various coupling reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties or biological activities. The chemical properties of these compounds are influenced by the presence of functional groups, which can affect their reactivity and interaction with biological targets (H. Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are essential for their application in drug formulation and chemical processes. These properties are determined through experimental studies, including thermogravimetric analysis, differential scanning calorimetry, and solubility tests. The molecular structure significantly influences these physical properties, dictating the compound's behavior in different environments (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are characterized by their reactivity towards acids, bases, and various organic reagents. These properties are crucial for understanding the compound's stability, reactivity, and potential as a pharmaceutical agent. Studies on related compounds provide insights into the effects of different substituents on the piperazine ring, influencing their acidity, basicity, and nucleophilicity (C. Sanjeevarayappa et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,3-difluoro-4-methoxybenzoyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-12-4-6-14(7-5-12)24-10-13(2)23(11-17(24)25)20(26)15-8-9-16(27-3)19(22)18(15)21/h4-9,13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETNBVSGRGPNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C(=C(C=C2)OC)F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5585776.png)
![8-fluoro-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B5585783.png)

![7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5585791.png)
![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5585804.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5585815.png)

![methyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-hydroxybenzoate](/img/structure/B5585826.png)
![methyl 3-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5585833.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)
![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)
![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585869.png)